molecular formula C5H11BrMg B6317623 1,1-Dimethylpropylmagnesium bromide CAS No. 65673-06-5

1,1-Dimethylpropylmagnesium bromide

Cat. No.: B6317623
CAS No.: 65673-06-5
M. Wt: 175.35 g/mol
InChI Key: CHDCVFPKILVXPE-UHFFFAOYSA-M
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Description

1,1-Dimethylpropylmagnesium bromide, also known as tert-Amyl magnesium bromide, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C5H11BrMg and a molecular weight of 175.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylpropylmagnesium bromide is typically prepared by the reaction of 1-bromo-2-methylpropane with magnesium turnings in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

C4H9Br+MgC4H9MgBr\text{C}_4\text{H}_9\text{Br} + \text{Mg} \rightarrow \text{C}_4\text{H}_9\text{MgBr} C4​H9​Br+Mg→C4​H9​MgBr

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring mechanisms to ensure uniform mixing of the reactants. The use of high-purity magnesium and solvents is crucial to obtain a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylpropylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

    Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.

    Electrophiles: Reacts with various electrophiles such as epoxides and nitriles to form complex organic molecules.

Major Products Formed

Scientific Research Applications

1,1-Dimethylpropylmagnesium bromide is extensively used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethylpropylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This allows the compound to form new carbon-carbon bonds efficiently. The molecular targets include carbonyl compounds, alkyl halides, and other electrophiles .

Comparison with Similar Compounds

Similar Compounds

  • Methylmagnesium bromide
  • Ethylmagnesium bromide
  • Phenylmagnesium bromide

Comparison

1,1-Dimethylpropylmagnesium bromide is unique due to its branched structure, which provides steric hindrance and affects its reactivity. Compared to linear Grignard reagents like methylmagnesium bromide and ethylmagnesium bromide, it exhibits different reactivity patterns and selectivity in organic synthesis. Its branched structure makes it less prone to side reactions, providing higher yields of the desired products .

Properties

IUPAC Name

magnesium;2-methylbutane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDCVFPKILVXPE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[C-](C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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